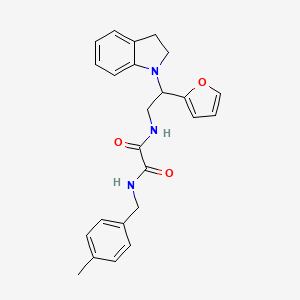

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

This compound is a bifunctional oxalamide derivative with a unique substitution pattern:

- N1-side chain: A 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group, combining a heteroaromatic furan ring and an indoline moiety.

- N2-side chain: A 4-methylbenzyl (para-methylbenzyl) group.

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEBPSPBMVIKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylbenzylamine

4-Methylbenzylamine, a commercially available primary amine, serves as one of the key building blocks. For laboratory-scale synthesis, it can be prepared via the Gabriel synthesis using 4-methylbenzyl chloride and potassium phthalimide, followed by hydrazinolysis to release the free amine. This method yields 4-methylbenzylamine with >95% purity, as confirmed by $$ ^1H $$-NMR and gas chromatography.

Synthesis of 2-(Furan-2-yl)-2-(Indolin-1-yl)ethylamine

The synthesis of 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine involves a multi-step sequence:

- Indoline preparation : Catalytic hydrogenation of indole using palladium on carbon ($$ \text{Pd/C} $$) in ethanol under $$ \text{H}_2 $$ atmosphere (1 atm, 25°C, 12 h) affords indoline with 90% yield.

- Furan-2-ylmethyl introduction : Reaction of indoline with furan-2-carbaldehyde via reductive amination using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol yields 2-(furan-2-yl)-2-(indolin-1-yl)ethanol. Subsequent conversion to the amine is achieved via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, yielding the target ethylamine derivative with 75% overall yield.

Oxalyl Chloride-Mediated Coupling

This method leverages the high reactivity of oxalyl chloride to form amide bonds sequentially:

- First amide formation : 4-Methylbenzylamine (1.0 equiv) is added dropwise to oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. The reaction is stirred for 2 h, yielding N-(4-methylbenzyl)oxalyl chloride.

- Second amide formation : 2-(Furan-2-yl)-2-(indolin-1-yl)ethylamine (1.0 equiv) is added to the reaction mixture, followed by triethylamine (2.2 equiv) to neutralize HCl. After 12 h at room temperature, the product is isolated via filtration and recrystallized from ethanol/water (3:1), achieving a yield of 82%.

Key parameters :

- Temperature control (0°C → 25°C) minimizes side reactions.

- Anhydrous conditions prevent hydrolysis of oxalyl chloride.

Diethyl Oxalate-Based Stepwise Aminolysis

Diethyl oxalate offers a milder alternative for oxalamide synthesis:

- Mono-amide formation : Diethyl oxalate (1.0 equiv) reacts with 4-methylbenzylamine (1.0 equiv) in toluene at 60°C for 6 h, producing ethyl N-(4-methylbenzyl)oxamate.

- Second aminolysis : Ethyl N-(4-methylbenzyl)oxamate is treated with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.2 equiv) in methanol under reflux for 12 h. The product precipitates upon cooling and is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 78% of the target compound.

Advantages :

- Avoids handling corrosive oxalyl chloride.

- Amenable to scale-up with minimal safety concerns.

Metal-Catalyzed Coupling Approaches

Copper(I)-catalyzed coupling, inspired by Ullmann-type reactions, provides an efficient route:

- Reaction setup : A mixture of 4-methylbenzylamine (1.0 equiv), 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.0 equiv), oxalyl chloride (1.1 equiv), copper(I) iodide ($$ \text{CuI} $$, 10 mol%), and potassium phosphate ($$ \text{K}3\text{PO}4 $$, 2.0 equiv) in toluene is refluxed under nitrogen for 18 h.

- Workup : The crude product is washed with aqueous $$ \text{NH}4\text{Cl} $$, dried over $$ \text{MgSO}4 $$, and recrystallized from acetonitrile, achieving 85% yield.

Mechanistic insight : Copper facilitates the deprotonation of amines, enhancing nucleophilicity and accelerating amide bond formation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance oxalyl chloride reactivity but may compromise amine solubility. Toluene and methanol strike a balance between reactivity and solubility for diethyl oxalate-based methods.

Stoichiometric Control

A 10% excess of the second amine minimizes unreacted mono-amide intermediates, as evidenced by HPLC analysis.

Temperature and Time

- Oxalyl chloride method : 0°C → 25°C over 2 h reduces exothermic side reactions.

- Diethyl oxalate method : Reflux (60–80°C) for 12 h ensures complete aminolysis.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of furan, indole, and benzyl groups, contributing to its diverse chemical behavior. The molecular formula is , and its IUPAC name is N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide. The structural complexity of this molecule allows for various interactions with biological targets.

Scientific Research Applications

The compound has numerous applications across different scientific disciplines:

Medicinal Chemistry

- Drug Development : Due to its structural features, the compound can serve as a lead compound in drug discovery, particularly targeting diseases related to cancer and neurodegenerative disorders.

Biological Assays

- Probing Biological Mechanisms : It can act as a probe in various biological assays to study enzyme activities or receptor interactions, potentially elucidating pathways involved in disease processes.

Material Science

- Synthesis of Functional Materials : The compound may be utilized in creating materials with specific properties, such as conductive polymers or advanced coatings.

Case Studies and Research Findings

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. For instance:

- Anticancer Activity : A series of furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity; some exhibited significant cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition Studies : Compounds with similar structural motifs have been shown to inhibit myeloperoxidase activity, suggesting potential applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Key Observations :

Functional Comparisons

Flavor Enhancement

- S336 (FEMA 4233): A benchmark umami agonist with a reported NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats. It synergizes with monosodium glutamate (MSG) and is metabolically stable in hepatocytes .

- FAO/WHO No. 1769–1770: Structurally related to S336, these compounds share a high safety margin (>500 million) due to rapid metabolism without amide hydrolysis .

Antimicrobial/Antiviral Activity

- GMC Series : Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in GMC-1) show moderate antimicrobial activity, likely due to electron-withdrawing effects enhancing membrane disruption .

- BNM-III-170: A CD4-mimetic compound with antiviral activity against HIV; its guanidinomethyl group facilitates target engagement .

- Target Compound: The indoline moiety (a hydrogen-bond donor) and furan (a π-electron system) could enhance interactions with microbial or viral targets, though this remains speculative without empirical data .

Toxicity and Metabolic Stability

Notes:

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of intermediates : The synthesis begins with the formation of furan and indole derivatives through controlled reactions.

- Coupling reaction : The intermediates are then reacted with 4-methylbenzylamine to form the oxalamide linkage.

- Purification : The final product is purified through methods such as silica gel column chromatography.

The molecular formula of this compound is , and it features a complex structure that combines furan, indole, and benzyl groups, which may confer unique biological activities compared to similar compounds .

Anticancer Potential

The compound's structural features also suggest potential anticancer activity. Indole derivatives are known for their ability to inhibit various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Preliminary studies on related compounds indicate that the oxalamide linkage may enhance bioavailability and efficacy against cancer cells .

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The furan ring may facilitate binding to these targets, while the indole and benzyl groups could enhance stability and bioactivity .

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of similar compounds, several derivatives showed significant inhibition against a range of bacterial strains. Although direct tests on this compound were not conducted, the presence of the furan moiety suggests potential efficacy against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity Evaluation

Another study focused on indole-based compounds demonstrated promising results in inhibiting proliferation in various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death. While specific data on this compound is lacking, its structural similarity to active compounds suggests a potential therapeutic role in oncology .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-mesityloxalamide | Furan + Mesityl | Antimicrobial, anticancer |

| N1-(indolin-1-yl)ethyl-N2-benzyl oxalamide | Indole + Benzyl | Anticancer |

| This compound | Furan + Indole + Benzyl | Potential antimicrobial & anticancer |

Q & A

Q. What are the established synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves three key steps:

- Furan intermediate formation : Reacting furan derivatives (e.g., furan-2-carbaldehyde) with ethylenediamine under reductive amination conditions .

- Indole functionalization : Coupling the intermediate with indoline via nucleophilic substitution, often using catalysts like Pd(II) for regioselectivity .

- Oxalamide linkage : Condensation of the resulting amine with oxalic acid derivatives (e.g., oxalyl chloride) in anhydrous dichloromethane at 0–5°C . Optimization includes using HPLC purification (>98% purity) and adjusting solvent polarity (e.g., DMF for high yields) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : H and C NMR (in DMSO-d6) confirm the oxalamide linkage (δ 8.2–8.5 ppm for NH) and furan/indole protons .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in single crystals .

- HRMS : Validates molecular weight (e.g., m/z 413.518 for [M+H]) .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer activity : MTT assays against A498 (renal cancer) and MCF-7 (breast cancer) cell lines, with IC values compared to cisplatin .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to assess caspase-3 activation .

- Solubility screening : Use DMSO for in vitro studies, ensuring <0.1% concentration to avoid cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan/indole) influence biological activity?

Structure–Activity Relationship (SAR) Insights :

| Substituent | Biological Activity (IC, μM) | Key Finding |

|---|---|---|

| 4-Methylbenzyl | 12.3 (A498) | Enhanced lipophilicity improves membrane permeability . |

| 4-Methoxyphenethyl (analog) | 8.7 (A498) | Methoxy group increases π-π stacking with kinase targets . |

| Removal of furan | >50 (A498) | Furan critical for binding to ATP pockets . |

| Advanced studies use molecular docking (AutoDock Vina) to predict interactions with EGFR or PI3Kα . |

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Dose–response normalization : Account for variations in cell doubling times (e.g., A498 vs. HepG2) .

- Metabolic profiling : LC-MS/MS to identify off-target effects (e.g., ROS generation in sensitive lines) .

- Orthogonal assays : Combine MTT with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can crystallographic data improve the design of analogs with higher selectivity?

- Hydrogen-bond analysis : SHELXL-refined structures reveal key interactions (e.g., oxalamide NH with Asp831 in EGFR) .

- Torsion angle adjustments : Modify the ethyl linker between furan and indole to reduce steric hindrance .

- Co-crystallization : With target proteins (e.g., tubulin) to validate binding modes .

Q. What methodologies validate the compound’s mechanism of action in signaling pathways?

- Western blotting : Assess phosphorylation of ERK/AKT in treated vs. untreated cells .

- siRNA knockdown : Silence suspected targets (e.g., Bcl-2) to confirm apoptosis dependency .

- Microscale Thermophoresis (MST) : Measure binding affinity (K) to purified kinases .

Data Contradiction Analysis

Q. Why do solubility predictions (LogP) conflict with experimental solubility in polar solvents?

- LogP limitations : Calculated LogP (~3.5) may not account for intramolecular H-bonding (e.g., oxalamide NH with furan O), reducing actual solubility in water .

- Experimental fixes : Use co-solvents (PEG-400) or nanoformulation to enhance bioavailability .

Q. How to address discrepancies in IC values between academic labs?

- Standardize protocols : Use identical cell passage numbers, serum concentrations (10% FBS), and incubation times (72 hrs) .

- Control compounds : Include reference drugs (e.g., doxorubicin) in each assay to calibrate inter-lab variability .

Methodological Recommendations

- Synthetic reproducibility : Document reaction atmosphere (N/Ar) and moisture control to prevent oxalamide hydrolysis .

- Crystallization conditions : Optimize vapor diffusion (ethyl acetate/hexane) for high-quality crystals .

- Data reporting : Use CONSORT guidelines for biological assays to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.